molecular formula C6H7BO2 B1591069 Phenyl-d5-boronic acid CAS No. 215527-70-1

Phenyl-d5-boronic acid

Cat. No. B1591069
Key on ui cas rn: 215527-70-1
M. Wt: 126.96 g/mol
InChI Key: HXITXNWTGFUOAU-RALIUCGRSA-N
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Patent
US07846514B2

Procedure details

The compound (T17) and THF (1,000 ml) were put into a reaction vessel under an atmosphere of nitrogen, and chilled to −71° C. Then, a sec-butyl lithium solution (1.0 M in cyclohexane and n-hexane; 1,000 ml) were added dropwise thereto in the temperature range of −71° C. to −62° C., and the stirring was continued for additional 120 minutes. Subsequently, trimethyl borate (127.6 g) was added dropwise in the temperature range of −70° C. to −59° C., and the stirring was continued for additional 180 minutes. The resulting reaction mixture was allowed to come to 0° C., and then poured into a vessel containing 1N-hydrochloric acid (3,000 ml) and ethyl acetate (3,000 ml) which had been chilled at 0° C. and mixed. The mixture was then allowed to stand to be separated into an organic layer and an aqueous layer. Extraction was carried out and the resulting organic layer was fractionated. The extracts were washed with brine, and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure, whereby 115.9 g of phenylboronic acid derivative (T18) was obtained.
[Compound]
Name
compound ( T17 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
127.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5]O[CH2:3][CH2:2]1.C([Li])([CH2:8][CH3:9])C.[B:11](OC)([O:14]C)[O:12]C.Cl>C(OCC)(=O)C>[C:1]1([B:11]([OH:14])[OH:12])[CH:5]=[CH:9][CH:8]=[CH:3][CH:2]=1

Inputs

Step One
Name
compound ( T17 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
127.6 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-71 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring was continued for additional 180 minutes
Duration
180 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
to come to 0° C.
ADDITION
Type
ADDITION
Details
poured into a vessel
TEMPERATURE
Type
TEMPERATURE
Details
had been chilled at 0° C.
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
to be separated into an organic layer
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
The extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
C1(=CC=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 115.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07846514B2

Procedure details

The compound (T17) and THF (1,000 ml) were put into a reaction vessel under an atmosphere of nitrogen, and chilled to −71° C. Then, a sec-butyl lithium solution (1.0 M in cyclohexane and n-hexane; 1,000 ml) were added dropwise thereto in the temperature range of −71° C. to −62° C., and the stirring was continued for additional 120 minutes. Subsequently, trimethyl borate (127.6 g) was added dropwise in the temperature range of −70° C. to −59° C., and the stirring was continued for additional 180 minutes. The resulting reaction mixture was allowed to come to 0° C., and then poured into a vessel containing 1N-hydrochloric acid (3,000 ml) and ethyl acetate (3,000 ml) which had been chilled at 0° C. and mixed. The mixture was then allowed to stand to be separated into an organic layer and an aqueous layer. Extraction was carried out and the resulting organic layer was fractionated. The extracts were washed with brine, and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure, whereby 115.9 g of phenylboronic acid derivative (T18) was obtained.
[Compound]
Name
compound ( T17 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
127.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5]O[CH2:3][CH2:2]1.C([Li])([CH2:8][CH3:9])C.[B:11](OC)([O:14]C)[O:12]C.Cl>C(OCC)(=O)C>[C:1]1([B:11]([OH:14])[OH:12])[CH:5]=[CH:9][CH:8]=[CH:3][CH:2]=1

Inputs

Step One
Name
compound ( T17 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
127.6 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-71 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring was continued for additional 180 minutes
Duration
180 min
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
to come to 0° C.
ADDITION
Type
ADDITION
Details
poured into a vessel
TEMPERATURE
Type
TEMPERATURE
Details
had been chilled at 0° C.
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
to be separated into an organic layer
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
The extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
C1(=CC=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 115.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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